molecular formula C13H15NO5 B8209641 methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate

Cat. No.: B8209641
M. Wt: 265.26 g/mol
InChI Key: WFBBISJLIGYSGF-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is a synthetic clovamide analogue designed for advanced pharmacological research, particularly in the field of neuroinflammation. Its primary researched application is as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells, with studies demonstrating a significant IC50 value of 2.8 µM . The compound's mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) expression, a key enzyme responsible for the elevated NO levels that contribute to cytotoxicity in various neurodegenerative diseases . By modifying the catechol moiety of the native caffeic acid structure, this methyl ester derivative exhibits enhanced potency and serves as a valuable chemical tool for investigating signaling pathways involved in inflammatory response and oxidative damage, offering promising potential for the development of new therapeutic strategies for neuroinflammatory conditions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBBISJLIGYSGF-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amide Coupling with Protected Intermediates

Steps :

  • Protection of Caffeic Acid Hydroxyl Groups :

    • Reagents : Acetic anhydride or benzyl bromide.

    • Conditions :

      • Acetylation: Caffeic acid + acetic anhydride in pyridine (0–5°C, 4–6 h).

      • Benzylation: Caffeic acid + benzyl bromide/K₂CO₃ in DMF (60°C, 12 h).

    • Product : 3,4-Di-O-protected caffeic acid (e.g., 3,4-di-O-acetylcaffeic acid).

  • Activation of Caffeic Acid :

    • Reagents : Thionyl chloride (SOCl₂) or coupling agents (HBTU/HOBt).

    • Conditions :

      • Acyl chloride formation: Protected caffeic acid + SOCl₂ (reflux, 2 h).

      • Alternative: Direct activation via HBTU/DIPEA in DMF (0°C to RT, 1 h).

  • Coupling with Alanine Methyl Ester :

    • Reagents : Alanine methyl ester hydrochloride, DIPEA.

    • Conditions :

      • Acyl chloride + alanine methyl ester in anhydrous THF (0°C → RT, 12 h).

      • Yield: 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

  • Deprotection :

    • Reagents : NaOH (for acetyl) or H₂/Pd-C (for benzyl).

    • Conditions :

      • Acetyl: 1M NaOH in MeOH/H₂O (RT, 2 h).

      • Benzyl: H₂ (1 atm) with 10% Pd-C in EtOAc (RT, 6 h).

    • Final Yield : 60–75%.

One-Pot Enzymatic Synthesis

Steps :

  • Substrate Preparation :

    • Caffeic acid and alanine methyl ester dissolved in phosphate buffer (pH 7.4).

  • Enzyme Selection :

    • Lipase B from Candida antarctica (CAL-B) or papain .

    • Conditions : 37°C, 24–48 h with shaking (200 rpm).

  • Workup :

    • Extraction with ethyl acetate, evaporation, and purification via preparative HPLC.

    • Yield : 40–55% (lower than chemical methods but avoids protecting groups).

Solid-Phase Peptide Synthesis (SPPS)

Steps :

  • Resin Loading :

    • Rink amide MBHA resin preloaded with Fmoc-alanine-methyl ester.

  • Caffeoyl Incorporation :

    • Activation : Fmoc-deprotection (20% piperidine/DMF), then caffeic acid activated with HBTU/HOBt.

    • Coupling : 2 h in DMF with DIPEA.

  • Cleavage and Deprotection :

    • TFA/TIPS/H₂O (95:2.5:2.5) for 2 h, followed by cold ether precipitation.

    • Purity : >95% (HPLC).

Optimization Strategies

Protection-Deprotection Efficiency

Protecting GroupDeprotection MethodYield (%)Purity (%)
AcetylAlkaline hydrolysis6892
BenzylCatalytic hydrogenation7295

Coupling Reagent Comparison

ReagentSolventTime (h)Yield (%)
HBTU/HOBtDMF185
DCCTHF1278
SOCl₂THF670

Analytical Characterization

  • HPLC : C18 column, 5% MeCN/0.1% TFA → 95% MeCN/0.1% TFA over 20 min.

  • MS (ESI+) : m/z 296.1 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 15.8 Hz, 1H, CH=CH), 6.75–6.95 (m, 3H, aromatic), 4.50 (q, J = 7.2 Hz, 1H, CH), 3.65 (s, 3H, OCH₃).

Industrial-Scale Considerations

  • Cost-Effective Route : Fischer esterification of alanine + SOCl₂-mediated coupling (total cost reduction by 30% vs. SPPS).

  • Green Chemistry : Enzymatic methods reduce waste but require longer reaction times.

Challenges and Solutions

ChallengeSolution
Catechol oxidationUse ascorbic acid as antioxidant.
E/Z isomerizationLow-temperature coupling (<25°C).
Low solubility of intermediatesDMF/THF co-solvent systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The prop-2-enoyl group can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Various substituted phenylpropanoids depending on the reagents used.

Scientific Research Applications

Methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The biological activity of methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. The dihydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress. The compound can also inhibit the activity of certain enzymes involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and sources of methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate and related compounds:

Compound Name Core Structure Key Functional Groups Biological Activities Source/Application
This compound Methyl ester of clovamide Methyl ester, amide, catechol Inferred: Antioxidant, potential neuroprotection (based on clovamide) Synthetic derivative
Clovamide Propanoic acid amide Carboxylic acid, amide, catechol Antioxidant, neuroprotective, inhibits lipid oxidation and ROS Natural (cocoa, red clover)
Rosmarinic Acid Caffeic acid ester Ester, catechol Antioxidant, anti-inflammatory, anti-viral Natural (rosemary, Lamiaceae herbs)
Salvianolic Acid A Dimeric caffeoyl derivative Ester, multiple catechols Anti-inflammatory, antioxidant, modulates blood-brain barrier Natural (Salvia miltiorrhiza)
CID 74336856 Methyl ester with extended substituents Methyl ester, multiple catechols In silico SARS-CoV-2 Mpro/S protein inhibitor Computationally designed
Key Structural Differences:
  • Backbone Modification : Unlike clovamide (carboxylic acid), the methyl ester variant has a methyl ester group, which may enhance membrane permeability .
  • Linkage Type: Clovamide and its methyl ester are amides, whereas rosmarinic acid and salvianolic acid A are esters, affecting hydrolysis rates and metabolic stability .
  • Complexity: Salvianolic acid A and CID 74336856 feature additional substituents (e.g., ethenyl groups), enabling multi-target interactions .

Biological Activity

Methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and cancer. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes both aromatic and aliphatic components. The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant properties, which are often associated with polyphenolic compounds.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), this compound effectively inhibited the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

The compound's anti-inflammatory effects are attributed to its ability to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 in THP-1 cells. By disrupting this signaling pathway, the compound may prevent the transcription of genes involved in inflammation.

Antioxidant Activity

The structural characteristics of this compound suggest it may also possess antioxidant properties. Polyphenols are known for their ability to scavenge free radicals and mitigate oxidative stress. The presence of hydroxyl groups in the 3,4-dihydroxyphenyl moiety enhances this potential .

Case Studies and Research Findings

  • Cellular Studies : In vitro studies have demonstrated that this compound can modulate cellular responses to inflammatory stimuli. For example, it significantly reduced cytokine levels in LPS-stimulated macrophages.
  • Animal Models : Preliminary animal studies indicate that administration of this compound can lead to reduced markers of inflammation and improved outcomes in models of inflammatory diseases. However, further research is needed to confirm these effects and elucidate the underlying mechanisms.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of IL-6, IL-1β, IL-8, TNF-α production
AntioxidantPotential free radical scavenging
NF-κB InhibitionReduced p65 phosphorylation

Q & A

Q. Q: What are the optimal conditions for synthesizing methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate, and how do reaction parameters influence yield?

A: Synthesis typically involves coupling 3,4-dihydroxycinnamic acid derivatives with methyl 2-aminopropanoate under condensation agents like EDC or DCC. Key parameters include:

  • pH control (acidic or neutral conditions to stabilize catechol groups) .
  • Temperature : Mild conditions (25–40°C) to prevent oxidation of dihydroxyphenyl moieties.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    Yield optimization requires monitoring via HPLC or LC-MS to track intermediate stability and byproduct formation .

Stability and Degradation Pathways

Q. Q: How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

A: Stability is pH- and light-sensitive due to the catechol group and ester linkage.

  • Aqueous solutions : Hydrolysis of the ester group occurs at pH > 7, generating 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .
  • Oxidative degradation : Catechol oxidation under ambient light produces quinone derivatives, detectable via UV-Vis spectroscopy (λ ~ 400 nm) .
    Recommended storage: Lyophilized solid at –20°C in amber vials under inert gas.

Advanced Analytical Methodologies

Q. Q: What advanced analytical techniques are recommended for resolving structural ambiguities in derivatives of this compound?

A:

  • Chiral HPLC with polysaccharide columns to resolve stereoisomers arising from the amino acid moiety .
  • High-resolution mass spectrometry (HRMS) for identifying degradation products (e.g., exact mass of quinones: m/z 297.0612 [M+H]⁺) .
  • 2D NMR (COSY, HSQC) to confirm E/Z configuration of the propenoyl group and hydrogen bonding in the catechol ring .

Biological Activity and Mechanism

Q. Q: What methodologies are used to investigate the interaction of this compound with biological targets, such as enzymes or receptors?

A:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd) with targets like tyrosine kinases or antioxidant enzymes .
  • Molecular docking simulations (AutoDock Vina) to predict binding poses, leveraging the catechol group’s role in hydrogen bonding .
  • In vitro assays : Measure ROS scavenging activity via DPPH or ABTS assays, noting interference from ester hydrolysis products .

Advanced Computational Modeling

Q. Q: How can computational methods streamline the design of derivatives with enhanced bioactivity?

A:

  • Quantum mechanical calculations (DFT) to model electron distribution in the catechol ring, predicting redox potential and stability .
  • Machine learning : Train models on existing bioactivity data (e.g., IC50 values) to prioritize synthetic targets. ICReDD’s workflow integrates reaction path searches and experimental feedback .
  • MD simulations : Assess solvation effects on ester hydrolysis rates in physiological environments .

Data Contradictions and Reproducibility

Q. Q: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

A:

  • Standardize assay conditions : Solubility varies with pH due to ionization of the catechol (pKa ~ 9–10) and carboxylate groups. Use buffered solutions (e.g., PBS pH 7.4) .
  • LogP determination : Compare shake-flask vs. chromatographic (HPLC) methods, noting that catechol’s polarity may skew octanol-water partitioning .
  • Inter-lab validation : Share raw spectral data (NMR, MS) via platforms like PubChem to resolve structural misinterpretations .

Toxicity and Safety in Experimental Design

Q. Q: What safety protocols are critical when handling this compound, given its potential reactivity?

A:

  • Respiratory protection : Use NIOSH-approved P95 respirators for powder handling; upgrade to OV/AG/P99 cartridges if aerosolized .
  • Waste disposal : Avoid aqueous drains due to phenolic toxicity; neutralize with activated charcoal or enzymatic oxidation .
  • Acute toxicity mitigation : Preclinical studies suggest LD50 > 500 mg/kg (oral, rats), but catechol derivatives require glutathione depletion monitoring .

Structural Analogues and SAR Studies

Q. Q: How do structural modifications (e.g., ester substitution, halogenation) impact bioactivity?

A:

  • Ester vs. carboxylic acid : Methyl ester improves membrane permeability (logP +0.5 vs. acid), but reduces intracellular hydrolysis rates .
  • Halogenation : Fluorination at the phenyl ring enhances metabolic stability (t1/2 +2h in microsomes) but may reduce antioxidant capacity .
  • Amino acid backbone : Substituting L-alanine for D-alanine alters chiral recognition by transporters, affecting bioavailability .

Methodological Gaps and Future Directions

Q. Q: What unresolved challenges exist in studying this compound, and what novel methodologies could address them?

A:

  • Real-time degradation monitoring : Develop in situ Raman spectroscopy protocols to track catechol oxidation during biological assays .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) with metabolomics to map downstream effects of ROS modulation .
  • Green chemistry : Explore enzymatic synthesis routes (e.g., lipase-mediated esterification) to reduce reliance on toxic coupling agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.